Procaine Hydrochloride

Description

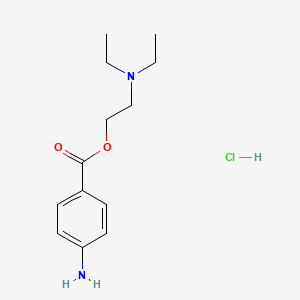

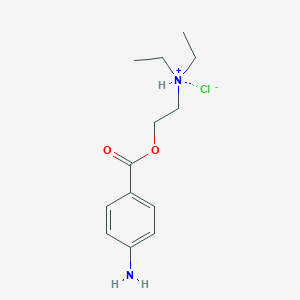

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBIBCJNVBAKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044435 | |

| Record name | Procaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-05-8 | |

| Record name | Procaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROCAINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Procaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95URV01IDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Procaine Hydrochloride's Core Mechanism of Action on Voltage-Gated Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procaine (B135) hydrochloride, a classic ester-type local anesthetic, exerts its primary pharmacological effect by blocking voltage-gated sodium channels (Nav). This blockade is the fundamental mechanism underlying its ability to reversibly inhibit the initiation and propagation of action potentials in excitable tissues, thereby producing local anesthesia. The interaction of procaine with Nav channels is not a simple occlusion but a dynamic, state-dependent process. This technical guide provides a comprehensive overview of this mechanism, summarizing key quantitative data, detailing experimental protocols for its investigation, and illustrating the conceptual frameworks that govern this interaction.

Core Mechanism: State-Dependent Blockade

The central paradigm for understanding the action of procaine on Nav channels is the Modulated Receptor Hypothesis . This model posits that the affinity of procaine for its binding site on the channel is not constant but is modulated by the conformational state of the channel. Nav channels cycle through three primary functional states:

-

Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed and capable of opening in response to depolarization.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing the influx of Na+ ions that generates the rising phase of the action potential.

-

Inactivated State: Following a brief period in the open state, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen.

Procaine exhibits differential affinity for these states, with a significantly higher affinity for the open and inactivated states compared to the resting state.[1][2] This state-dependent binding has several important functional consequences, including use-dependent and voltage-dependent block.

An alternative, though less widely accepted, model is the Guarded Receptor Hypothesis . This hypothesis suggests that the affinity of the binding site for procaine is constant, but access to the site is "guarded" by the channel's gates.[3][4][5] In this model, the open state provides ready access to the binding site, while the closed and inactivated states restrict access.

Binding Site

Experimental evidence from site-directed mutagenesis studies on various Nav channel isoforms has identified the local anesthetic binding site within the inner pore of the channel.[6] This site is formed by amino acid residues located on the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel's α-subunit.

Quantitative Analysis of Procaine-Sodium Channel Interactions

The potency and kinetics of procaine's interaction with Nav channels can be quantified by several parameters, most notably the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

| Parameter | Channel State | Value (Procaine) | Species/Preparation | Reference |

| IC50 | Tonic Block (Resting State) | 60 µM | Xenopus laevis sciatic nerve fibers | [7] |

| Tonic Block (Resting State) | 60-200 µM | Not Specified | ||

| Apparent Kd | Open State | ~20 µM (at -80 mV) | Frog end-plate | |

| Closed State | Similar to Open State | Frog end-plate | ||

| Fractional Block | Equilibrium | 0.81 (at 1.0 mM) | Frog myelinated nerve fibres | [8] |

Effects on Channel Gating Kinetics

Procaine modifies the gating kinetics of Nav channels. While specific quantitative data on the alteration of activation (τm) and inactivation (τh) time constants by procaine are not extensively reported, the qualitative effects are well-established for local anesthetics in general:

-

Slowing of Inactivation: Procaine can slow the rate of channel inactivation.

-

Delayed Recovery from Inactivation: A key feature of use-dependent block is the prolongation of the time it takes for the channel to recover from the inactivated state and return to the resting state. This leads to an accumulation of blocked channels during high-frequency stimulation.

Experimental Protocols

The investigation of procaine's mechanism of action on sodium channels predominantly relies on the patch-clamp technique , specifically in the whole-cell voltage-clamp configuration.[9][10]

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the control of the membrane potential of a single cell while measuring the ionic currents flowing across the cell membrane.

4.1.1 Solutions and Reagents

-

External (Bath) Solution (Typical Composition):

-

NaCl: 140 mM

-

KCl: 4 mM

-

CaCl2: 2 mM

-

MgCl2: 1 mM

-

HEPES: 10 mM

-

Glucose: 5 mM

-

pH adjusted to 7.4 with NaOH

-

-

Internal (Pipette) Solution (Typical Composition):

-

CsF or CsCl (to block K+ channels): 120-140 mM

-

NaCl: 10 mM

-

EGTA: 10 mM

-

HEPES: 10 mM

-

pH adjusted to 7.2 with CsOH

-

-

Procaine Hydrochloride: Prepared as a stock solution and diluted to the desired final concentrations in the external solution.

4.1.2 Voltage-Clamp Protocols to Assess State-Dependent Block

-

Tonic (Resting) Block Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure most channels are in the resting state.

-

Apply brief depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit Na+ currents.

-

Apply different concentrations of procaine and measure the reduction in the peak current amplitude to determine the IC50 for tonic block.

-

-

Use-Dependent (Phasic) Block Protocol:

-

Hold the cell at a hyperpolarized potential.

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 1-10 Hz).

-

Measure the progressive decrease in peak current amplitude during the pulse train in the presence of procaine. This demonstrates the accumulation of block with repeated channel opening and inactivation.

-

-

Recovery from Inactivation Protocol:

-

Use a two-pulse protocol. A conditioning prepulse (e.g., to 0 mV for 500 ms) is applied to inactivate the channels in the presence of procaine.

-

A variable recovery interval at a hyperpolarized potential (e.g., -100 mV) is then applied.

-

A test pulse to the same depolarizing potential is used to measure the fraction of channels that have recovered from inactivation.

-

The time course of recovery is fitted with an exponential function to determine the recovery time constant(s), which will be prolonged in the presence of procaine.

-

Data Analysis

-

IC50 Determination: Concentration-response curves are generated by plotting the fractional block of the Na+ current against the logarithm of the procaine concentration. The data are then fitted with the Hill equation to determine the IC50.

-

Kinetic Analysis: The time course of current decay (inactivation) and recovery from inactivation are fitted with single or multiple exponential functions to extract the respective time constants (τ).

Visualizations

Signaling Pathway: The Modulated Receptor Hypothesis

Caption: State-dependent binding of procaine to sodium channels as described by the Modulated Receptor Hypothesis.

Experimental Workflow: Patch-Clamp Analysis

Caption: A generalized workflow for investigating procaine's effect on sodium channels using patch-clamp.

Conclusion

The mechanism of action of this compound on voltage-gated sodium channels is a classic example of state-dependent drug-receptor interaction. Its preferential binding to the open and inactivated states of the channel underlies its efficacy as a local anesthetic. While the qualitative aspects of this mechanism are well-understood, further research is warranted to precisely quantify the binding affinities and kinetic effects of procaine on specific sodium channel isoforms. A deeper understanding of these quantitative parameters will be invaluable for the rational design and development of novel local anesthetics with improved efficacy and safety profiles.

References

- 1. rupress.org [rupress.org]

- 2. Local anesthetics disrupt energetic coupling between the voltage-sensing segments of a sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic effects of quaternary lidocaine block of cardiac sodium channels: a gating current study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saxitoxin and procaine act independently on separate sites of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 10. Patch-clamp analysis of anesthetic interactions with recombinant SK2 subtype neuronal calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of procaine hydrochloride from p-aminobenzoic acid

Introduction: Procaine (B135) hydrochloride is a well-established local anesthetic of the amino ester group.[1][2] Its synthesis is a fundamental process in pharmaceutical chemistry, demonstrating key organic reactions. This guide provides an in-depth overview of its synthesis, focusing on a common and well-documented route starting from a p-substituted benzoic acid precursor. The core of the synthesis involves an esterification reaction to form the procaine base, which is subsequently converted to its more stable and water-soluble hydrochloride salt.[1][3] While direct esterification of p-aminobenzoic acid is one possible pathway, a more prevalent industrial method begins with p-nitrobenzoic acid, followed by a reduction step.[4][5] This document details the latter approach.

Synthetic Pathway Overview

The synthesis of procaine hydrochloride is a multi-step process that begins with the esterification of a para-substituted benzoic acid with 2-(diethylamino)ethanol (B1670525). The most common industrial routes utilize p-nitrobenzoic acid or its acyl chloride derivative due to the higher reactivity and yield. The pathway can be summarized in three main stages:

-

Esterification: p-Nitrobenzoic acid (or p-nitrobenzoyl chloride) is reacted with 2-(diethylamino)ethanol to form the ester intermediate, 2-(diethylamino)ethyl 4-nitrobenzoate (B1230335) (Nitrocaine).[6][7]

-

Reduction: The nitro group of the intermediate is reduced to a primary amine (–NH2) to yield the procaine base (2-(diethylamino)ethyl 4-aminobenzoate).[6] This can be achieved through methods like catalytic hydrogenation or by using reducing agents such as tin and hydrochloric acid.[7][8]

-

Salt Formation: The resulting procaine base is treated with hydrochloric acid (HCl) to form the final, stable this compound salt, which enhances its stability and solubility for pharmaceutical applications.[1][6]

Quantitative Data Summary

The following table summarizes quantitative parameters from various cited experimental protocols for the synthesis of procaine and its intermediates.

| Parameter | Value | Reactants & Conditions | Source |

| Esterification | |||

| Reaction Time | 2 - 12 hours | p-nitrobenzoyl chloride, 2-(diethylamino)ethanol | [7] |

| Reaction Temperature | 120 - 143°C | p-nitrobenzoic acid, 2-(diethylamino)ethanol in xylene | [7][9] |

| Reduction | |||

| Reaction Temperature | 35 - 40°C | Sn / HCl reduction | [7] |

| Reaction Temperature | 80 - 130°C | Catalytic hydrogenation (Raney Nickel) | [8] |

| Hydrogen Pressure | 2.0 - 3.0 MPa | Catalytic hydrogenation (Raney Nickel) | [8] |

| Product Yield & Properties | |||

| Yield (Procaine Base) | 78.4 - 79.2% | From catalytic hydrogenation route | [8] |

| Yield (Procaine HCl) | 95% | From final salt formation | [10] |

| Melting Point (Procaine Base) | 51°C (hydrated), 61°C (anhydrous) | [2][7] | |

| Melting Point (Procaine HCl) | 153 - 158°C | [7][11][12] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound, starting from p-nitrobenzoyl chloride.

Protocol 1: Esterification of p-Nitrobenzoyl Chloride

This procedure details the formation of the intermediate, 2-(diethylamino)ethyl 4-nitrobenzoate.

-

Materials:

-

p-Nitrobenzoyl chloride (185.4 g)

-

2-(diethylamino)ethanol (117 g)

-

-

Methodology:

-

Combine 185.4 g of p-nitrobenzoyl chloride with 117 g of 2-(diethylamino)ethanol in a suitable reaction vessel.

-

The reaction proceeds spontaneously. Heat the mixture to 120°C for 2 hours to ensure completion.[7]

-

Allow the reaction mixture to cool. The solid product, 2-(diethylamino)ethyl 4-nitrobenzoate hydrochloride, can be carried forward to the next step without extensive purification.[7]

-

Protocol 2: Reduction of 2-(diethylamino)ethyl 4-nitrobenzoate

This protocol describes the reduction of the nitro group to an amine using tin and hydrochloric acid.

-

Materials:

-

Crude product from Protocol 1

-

Diluted Hydrochloric Acid (800 mL)

-

Granulated Tin (240 g)

-

Sodium Carbonate solution

-

-

Methodology:

-

Dissolve the crude ester intermediate in 800 mL of diluted hydrochloric acid.[7]

-

Gradually add 240 g of granulated tin to the solution while stirring. Maintain the reaction temperature between 35-40°C.[7]

-

After the reduction is complete, the tin can be removed by saturating the solution with hydrogen sulfide (B99878) to precipitate tin sulfide, followed by filtration.[7]

-

Make the filtrate solution alkaline by adding sodium carbonate solution until the procaine base separates as an oil, which then crystallizes.[7]

-

Collect the crystalline procaine base by filtration. The crude base can be recrystallized from dilute alcohol. The hydrated form melts at 51°C.[7]

-

Protocol 3: Formation of this compound Salt

This final protocol details the conversion of the procaine base into its stable hydrochloride salt.[6]

-

Materials:

-

Purified procaine base (from Protocol 2)

-

Ethanol or other suitable solvent

-

Hydrochloric Acid (concentrated or as HCl gas)

-

-

Methodology:

-

Dissolve the purified procaine base in a suitable solvent like ethanol.[6]

-

Neutralize the solution by adding one molecular equivalent of hydrochloric acid. This can be achieved by carefully adding concentrated HCl or bubbling HCl gas through the solution until the pH is approximately 5.5 - 6.0.[6][13]

-

The this compound will precipitate out of the solution.[6]

-

Collect the white, crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum. The final product should have a melting point of 154-156°C.[7]

-

Visualizations

The following diagrams illustrate the synthesis workflow and the core chemical transformation.

Caption: Synthetic workflow for this compound.

Caption: Core reaction of p-aminobenzoic acid to Procaine HCl.

References

- 1. nbinno.com [nbinno.com]

- 2. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Preparation of Benzocaine | PDF [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN1233620C - Preparation method of procaine - Google Patents [patents.google.com]

- 9. A synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. EP0492494A1 - Process for the preparation of procaine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. scribd.com [scribd.com]

A Technical Guide to the Physicochemical Properties of Procaine Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaine (B135) hydrochloride, a synthetic organic compound, is a well-established local anesthetic of the amino ester group.[1] Historically marketed as Novocaine, it functions primarily by blocking voltage-gated sodium channels in nerve membranes, thereby reversibly inhibiting the transmission of pain signals.[2][3] While its use in clinical practice has been partially superseded by newer anesthetics with more favorable stability and duration of action, procaine hydrochloride remains a valuable compound for specific medical and dental procedures and serves as a crucial reference in pharmacological research.[2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound powder, offering critical data and methodologies for researchers, scientists, and professionals in drug development.

General Properties

This compound is a white, odorless, crystalline powder.[4][5] It is known to be stable in air but sensitive to light and moisture.[1][6] The compound's ester linkage makes it susceptible to hydrolysis, particularly in alkaline solutions or when exposed to heat, breaking down into p-aminobenzoic acid (PABA) and diethylaminoethanol.[7][8]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound powder.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₁₃H₂₁ClN₂O₂ | [7] |

| Molecular Weight | 272.77 g/mol | [2][9] |

| Melting Point | 154-158 °C | [6][7][10][11] |

| Boiling Point | 195-196 °C at 17 mmHg | [7][12] |

| pKa | 8.9 | [5] |

| Density | Approximately 1.17 - 1.23 g/cm³ | [4][13] |

| LogP | 3.15 | [2] |

Table 2: Solubility Profile

| Solvent | Solubility | References |

| Water | Freely soluble / Very soluble (1 g in 1 mL) | [4][7][10][11][13][14][15] |

| Ethanol | Soluble (1 g in 15 mL) | [6][10][11][14][15] |

| Chloroform | Slightly soluble / Sparingly soluble | [5][11][14][15] |

| Diethyl Ether | Practically insoluble / Almost insoluble | [5][7][10][11][14][15] |

| Dimethylformamide (DMF) | 20 mg/mL | [7] |

| Dimethyl Sulfoxide (DMSO) | 14 mg/mL | [7] |

Table 3: Spectroscopic Data

| Technique | Wavelengths / Wavenumbers | References |

| UV-Vis (in aqueous solution) | Maxima between 219-223 nm and 289-293 nm | [10][16] |

| Infrared (IR) Spectroscopy | Characteristic peaks available in spectral databases | [9][17][18] |

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of this compound powder.

Determination of Melting Point

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point.

-

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Methodology (Shake-Flask Method):

-

Sample Preparation: Accurately weigh an excess amount of this compound powder.

-

Procedure:

-

Add the weighed powder to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, temperature-controlled flask.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

After agitation, allow the solution to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary.

-

Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. The resulting concentration represents the solubility at that temperature.

-

A general workflow for solubility testing is depicted below.

UV-Visible Spectrophotometry

Objective: To determine the wavelengths of maximum absorbance of this compound in a given solvent.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., 1 in 100,000 in water) to ensure the absorbance falls within the linear range of the instrument.[10]

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Procedure:

-

Use the pure solvent as a blank to zero the instrument.

-

Fill a quartz cuvette with the prepared this compound solution.

-

Scan the solution across a range of ultraviolet and visible wavelengths (e.g., 200-400 nm).

-

Record the wavelengths at which maximum absorbance (λmax) occurs.

-

Mechanism of Action and Signaling Pathway

This compound exerts its anesthetic effect by blocking the initiation and conduction of nerve impulses.[7][15] The primary mechanism involves the inhibition of voltage-gated sodium channels within the neuronal cell membrane.[3][15][20]

The process can be summarized as follows:

-

Penetration: In its non-ionized, lipid-soluble form, this compound penetrates the nerve cell membrane.[21]

-

Ionization: Once inside the neuron's cytoplasm, it re-equilibrates to its ionized form.[21]

-

Binding and Blockade: The ionized form of the drug binds to the inner portion of the voltage-gated sodium channels.[15][21]

-

Inhibition of Action Potential: This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the generation of an action potential.[20][21] Consequently, the transmission of the pain signal is inhibited.[20]

The following diagram illustrates the signaling pathway of this compound's anesthetic action.

Stability and Storage

This compound is stable under ambient temperatures but should be stored in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation.[1][22] It is incompatible with strong oxidizing agents, alkalis, and heavy metal salts.[1][7] Aqueous solutions of this compound are most stable in the pH range of 3.0 to 5.5.[5][12] The stability of this compound in solution can be affected by factors such as pH, temperature, and the presence of other substances.[8][23][24]

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound powder. The data and protocols presented are intended to support researchers, scientists, and drug development professionals in their work with this important local anesthetic. A thorough understanding of these properties is fundamental for its effective and safe application in both research and clinical settings.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound(51-05-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. What is this compound?_Chemicalbook [chemicalbook.com]

- 6. This compound - CAS-Number 51-05-8 - Order from Chemodex [chemodex.com]

- 7. This compound | 51-05-8 [chemicalbook.com]

- 8. Investigation on stability of this compound injection [yxsj.smmu.edu.cn]

- 9. This compound | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. This compound | 51-05-8 | TCI AMERICA [tcichemicals.com]

- 12. This compound CAS#: 51-05-8 [m.chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. This compound [chemister.ru]

- 15. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. UV-Vis Spectrum of Procaine | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound(51-05-8) IR Spectrum [chemicalbook.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. This compound: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]

- 21. What is the mechanism of this compound? [synapse.patsnap.com]

- 22. cjhp-online.ca [cjhp-online.ca]

- 23. Stability of Hospital Preparations of this compound Injection [jstage.jst.go.jp]

- 24. Stability of this compound in a buffered cardioplegia formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Procaine Hydrochloride: Molecular Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaine (B135) hydrochloride, a synthetic amino ester local anesthetic, has been a subject of extensive research due to its well-characterized mechanism of action and diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure of procaine hydrochloride and delves into its primary biological function as a voltage-gated sodium channel blocker. Furthermore, it explores its interactions with other molecular targets, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the pharmacological profile of this compound.

Molecular Structure of this compound

This compound is the hydrochloride salt of procaine, a synthetic compound derived from para-aminobenzoic acid (PABA) and diethylaminoethanol.[1] The addition of hydrochloride enhances its stability and water solubility.[2]

Chemical Formula: C₁₃H₂₁ClN₂O₂[3]

Molecular Weight: 272.77 g/mol [3]

IUPAC Name: 2-(diethylamino)ethyl 4-aminobenzoate;hydrochloride[3]

Synonyms: Novocaine, Procaine HCl, 2-(Diethylamino)ethyl p-aminobenzoate hydrochloride[1][3]

The molecular structure of this compound consists of three key components:

-

A lipophilic aromatic ring (p-aminobenzoic acid ester): This portion is essential for the molecule's ability to penetrate the lipid membranes of nerve cells.

-

An intermediate ester linkage: This bond is susceptible to hydrolysis by plasma esterases, which contributes to the relatively short duration of action of procaine.

-

A hydrophilic tertiary amine group: This group can exist in both a charged (protonated) and uncharged form, a critical feature for its mechanism of action. The protonated form is the active conformation that binds to the sodium channel.

Below are the 2D and 3D representations of the this compound molecule.

2D Structure:

3D Structure:

A 3D conformer of procaine can be visualized on PubChem (CID 4914).

Biological Activity

The primary and most well-understood biological activity of this compound is its function as a local anesthetic, which it achieves by blocking nerve impulse conduction.[4] This effect is primarily mediated through its interaction with voltage-gated sodium channels. However, procaine also exhibits effects on other ion channels and receptors.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

This compound's anesthetic properties stem from its ability to reversibly block voltage-gated sodium channels in the neuronal cell membrane.[4] These channels are crucial for the initiation and propagation of action potentials, the electrical signals that transmit nerve impulses, including pain sensations.[4]

The mechanism of sodium channel blockade by this compound can be summarized in the following steps:

-

Penetration of the Nerve Sheath and Cell Membrane: In its uncharged (lipid-soluble) form, this compound can diffuse across the nerve sheath and the lipid bilayer of the neuronal membrane.

-

Equilibrium and Protonation: Once inside the neuron's cytoplasm (axoplasm), the molecule equilibrates, and a portion becomes protonated (charged) due to the intracellular pH.

-

Binding to the Sodium Channel: The protonated, active form of procaine then binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is thought to occur from the intracellular side of the channel.

-

Inhibition of Sodium Ion Influx: The binding of procaine to the sodium channel stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.

-

Blockade of Action Potential Propagation: By preventing depolarization, this compound effectively blocks the generation and conduction of action potentials along the nerve fiber, resulting in a loss of sensation in the innervated area.

Other Biological Activities

Beyond its primary role as a sodium channel blocker, this compound has been shown to interact with other molecular targets, which may contribute to its broader pharmacological profile.

-

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Procaine can act as an inhibitor of nAChRs.[5] This interaction is non-competitive and voltage-dependent, suggesting that procaine may block the open channel form of the receptor.[6][7]

-

5-HT3 Receptors: Procaine has been demonstrated to be an inhibitor of the 5-HT3 receptor, a ligand-gated ion channel.[8]

-

NMDA Receptors: Procaine also exhibits inhibitory effects on N-methyl-D-aspartate (NMDA) receptors.[2][9]

-

DNA Methylation: Some studies have indicated that procaine can act as a DNA methylation inhibitor.[10]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for its interaction with different molecular targets.

Table 1: Inhibitory Activity of this compound on Various Ion Channels and Receptors

| Target | Assay Type | Species | IC₅₀ / Kₑ | Reference |

| Voltage-Gated Sodium Channels | Whole-cell patch clamp | Peripheral Nerve | 60 µM | [11] |

| Voltage-Gated Sodium Channels | Not specified | Not specified | 60-200 µM | [10] |

| Nicotinic Acetylcholine Receptors (nAChR) | Not specified | Not specified | 45.5 µM | [2][9] |

| NMDA Receptors | Not specified | Not specified | 0.296 mM | [2][9] |

| 5-HT3 Receptors | Whole-cell patch clamp | Rat nodose ganglion neurons | 1.7 µM (Kₑ) | [8] |

| Voltage-Gated Potassium Channels | Whole-cell patch clamp | Peripheral Nerve | 6302 µM | [11] |

Table 2: Pharmacokinetic Properties of Procaine

| Parameter | Value | Species | Administration | Reference |

| Distribution Half-life (t₁/₂α) | ~2.49 ± 0.36 minutes | Human | Intravenous infusion | [12] |

| Elimination Half-life (t₁/₂β) | ~7.69 ± 0.99 minutes | Human | Intravenous infusion | [12] |

Experimental Protocols

The characterization of this compound's biological activity relies on well-established experimental techniques. This section provides detailed methodologies for two key experiments: whole-cell voltage-clamp electrophysiology and radioligand binding assays.

Whole-Cell Voltage-Clamp Electrophysiology for Sodium Channel Inhibition

This protocol outlines the general steps for assessing the inhibitory effect of this compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells).

Objective: To determine the concentration-dependent inhibition of sodium currents by this compound and to characterize its state-dependent block.

Materials:

-

HEK293 cells stably expressing the desired sodium channel subtype.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Cell culture medium.

-

External (bath) solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).

-

This compound stock solution.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing the target sodium channel on glass coverslips. On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Gigaohm Seal Formation: Approach a single, healthy cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane.

-

Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).

-

Eliciting Sodium Currents: Apply a series of depolarizing voltage steps (e.g., to 0 mV) to activate the sodium channels and record the resulting inward currents.

-

Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of this compound.

-

Data Acquisition: Record the sodium currents in the presence of different concentrations of this compound to determine the tonic block. To assess use-dependent block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).

-

Data Analysis: Measure the peak sodium current amplitude before and after drug application. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value. Analyze the reduction in current amplitude during the pulse train to quantify use-dependent block.

Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Kᵢ) of this compound for a specific receptor (e.g., nAChR or 5-HT3 receptor) using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a target receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

A specific radioligand for the target receptor (e.g., [³H]-epibatidine for nAChRs).

-

Unlabeled this compound.

-

A known non-specific binding agent.

-

Binding buffer (composition will be receptor-specific).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In a series of tubes, prepare the reaction mixtures containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific agent).

-

Incubation: Incubate the reaction mixtures at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Structure-Activity Relationship

The chemical structure of this compound is intrinsically linked to its biological activity. The key structural features that determine its efficacy as a local anesthetic include:

-

The Aromatic Ring: The lipophilicity of the aromatic ring influences the potency of the anesthetic. Modifications to this ring can alter the drug's ability to penetrate the nerve membrane.

-

The Ester Linkage: The ester bond is crucial for the metabolism of procaine by plasma esterases. This rapid metabolism results in a shorter duration of action compared to amide-linked local anesthetics.

-

The Tertiary Amine: The pKa of the tertiary amine determines the proportion of the molecule that is in the charged and uncharged forms at physiological pH. This balance is critical for both membrane penetration (uncharged form) and binding to the sodium channel (charged form).

Conclusion

This compound remains a fundamentally important molecule in the study of local anesthesia and ion channel pharmacology. Its well-defined molecular structure and extensively characterized biological activities, particularly its mechanism of action as a voltage-gated sodium channel blocker, provide a solid foundation for further research and drug development. This technical guide has provided a detailed overview of its molecular properties, a summary of its quantitative biological data, and comprehensive experimental protocols for its characterization. The included visualizations of its signaling pathway, experimental workflows, and structure-activity relationships offer a clear and concise framework for understanding the multifaceted nature of this compound. It is hoped that this guide will serve as a valuable and practical resource for scientists and researchers in their ongoing efforts to explore the therapeutic potential of this compound and to design novel anesthetic and analgesic agents.

References

- 1. This compound | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Inhibition of the nicotinic acetylcholine receptor by barbiturates and by procaine: do they act at different sites? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulatory properties of acetylcholine receptor: evidence for two different inhibitory sites, one for acetylcholine and the other for a noncompetitive inhibitor of receptor function (procaine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the nicotinic acetylcholine receptor by barbiturates and by procaine: Do they act at different sites? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Procaine impairs the function of 5-HT3 receptor-ion channel complex in rat sensory ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. doc.abcam.com [doc.abcam.com]

- 11. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

The Advent of a Safer Anesthetic: A Technical Guide to the Historical Development of Procaine as a Cocaine Substitute

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the late 19th and early 20th centuries, the medical field grappled with the dual nature of cocaine. While it was a revolutionary local anesthetic, its significant toxicity and addictive properties posed considerable risks to patients. This spurred the search for a safer alternative, culminating in the synthesis of procaine (B135) in 1905 by the German chemist Alfred Einhorn.[1][2][3][4] Marketed as Novocain, procaine offered a comparable anesthetic effect without the severe central nervous system stimulation and addictive potential of cocaine, marking a pivotal moment in the history of pharmacology and patient safety.[2][3] This technical guide provides an in-depth analysis of the historical development of procaine, presenting comparative data, detailed experimental protocols used in the early 20th century, and visualizations of its mechanism of action and the experimental workflows that established its viability as a cocaine substitute.

The Imperative for a Cocaine Substitute

Cocaine, a naturally occurring tropane (B1204802) alkaloid, was the first effective local anesthetic, transforming surgical and dental procedures.[2][4] However, its clinical utility was marred by a range of adverse effects, including:

-

High Toxicity: Incidents of systemic toxicity, including seizures and heart attacks, were a significant concern.[2]

-

Addiction Potential: Cocaine's potent central nervous system stimulant effects, mediated by the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake, led to a high risk of addiction.[2]

-

Psychoactive Effects: The euphoric and dependence-inducing properties of cocaine made its medical use problematic.[2]

The growing awareness of these dangers created an urgent need for a synthetic local anesthetic that could replicate cocaine's nerve-blocking capabilities without its detrimental side effects.

The Synthesis and Introduction of Procaine (Novocain)

In 1905, Alfred Einhorn synthesized procaine, an amino ester local anesthetic.[1][2][3] He gave it the trade name Novocain, derived from the Latin "novus" (new) and "caine," a common suffix for anesthetics.[1] The surgeon Heinrich Braun introduced procaine into medical use, recognizing its potential as a safer alternative to cocaine.[1]

Einhorn's work is an early example of rational drug design. By modifying the chemical structure of the cocaine molecule, he was able to eliminate the properties responsible for addiction and systemic toxicity while retaining the ester linkage crucial for its anesthetic activity.[2]

Comparative Analysis: Procaine vs. Cocaine

The superiority of procaine as a local anesthetic in the early 20th century was established through a series of preclinical and clinical observations.

Quantitative Data Summary

The following tables summarize the key quantitative differences between cocaine and procaine based on data available from early 20th-century studies and modern analysis of historical compounds.

| Feature | Cocaine | Procaine (Novocain) | Source |

| Chemical Class | Naturally Occurring Tropane Alkaloid | Synthetic Amino Ester | [2] |

| Mode of Action | Sodium Channel Blocker + CNS Stimulant (Dopamine/Norepinephrine Reuptake Inhibition) | Pure Sodium Channel Blocker | [2] |

| Addiction Risk | High | None | [2] |

| Vasoconstriction | Yes | No (often co-administered with epinephrine) | [2] |

| Metabolism | Liver (slow, variable) | Plasma Esterases (rapid) | [2] |

Table 1: Qualitative Pharmacological Comparison

| Parameter | Cocaine | Procaine (Novocain) | Source |

| Relative Toxicity | High | Low (estimated to be 1/5th to 1/6th that of cocaine) | [5] |

| Anesthetic Potency | High | Lower than cocaine | [5] |

| Duration of Action | Moderate | Short (prolonged with the addition of epinephrine) | [2] |

Table 2: Comparative Anesthetic and Toxicological Properties

| Animal Model | Route of Administration | LD50 (mg/kg) | Source |

| Procaine | |||

| Mouse | Intravenous | 45 | [2] |

| Mouse | Oral | 500 - 1280 | [2] |

| Mouse | Subcutaneous | 300 | [2] |

| Rat | Intravenous | 35 | [2] |

Table 3: Lethal Dose (LD50) of Procaine in Animal Models

Key Experimental Protocols of the Era

The evaluation of new local anesthetics in the early 20th century relied on a set of standardized animal-based experimental protocols to assess their efficacy and safety.

The Frog Sciatic Nerve Block

This ex vivo model was a cornerstone for directly measuring the nerve-blocking capacity of a compound.

Methodology:

-

Nerve Preparation: A frog was doubly pithed (destruction of the brain and spinal cord) to eliminate sensation. The sciatic nerve was then carefully dissected from the leg, keeping it moist with Ringer's solution.[1]

-

Experimental Setup: The isolated nerve was mounted in a nerve chamber equipped with stimulating and recording electrodes.[1]

-

Anesthetic Application: A solution of the test compound (e.g., procaine hydrochloride) was applied to the segment of the nerve between the stimulating and recording electrodes.[1]

-

Measurement of Nerve Conduction Block: The nerve was stimulated with a supramaximal electrical stimulus, and the resulting compound action potential (CAP) was recorded. A decrease in the amplitude of the CAP signified a nerve block. Key parameters measured were the time to onset of the block and the duration of the block (time for the CAP to return to baseline after washing with Ringer's solution).[1]

The Guinea Pig Intradermal Wheal Test

This in vivo model was used to assess the efficacy of a local anesthetic when injected into the skin.

Methodology:

-

Animal Preparation: The hair on the back of a guinea pig was clipped to expose the skin.[1]

-

Intradermal Injection: A small, standardized volume of the local anesthetic solution was injected intradermally to create a raised wheal. A control injection of saline was administered in a separate, adjacent area.[1]

-

Assessment of Anesthesia: At predetermined intervals following the injection, the center of the wheal was stimulated with a sharp object, such as a pin. The absence of a flinch response from the animal was indicative of successful local anesthesia. The duration of anesthesia was recorded as the time until the flinch response returned.[1]

Visualizing the Science

Signaling Pathway of Local Anesthetics

Both cocaine and procaine exert their primary anesthetic effect by blocking voltage-gated sodium channels in nerve fibers. This action prevents the influx of sodium ions necessary for the generation and propagation of an action potential, thereby blocking the transmission of pain signals.

References

- 1. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Cocaine to Novocain: The Development of Safer Local Anesthesia | OpenOChem Learn [learn.openochem.org]

- 3. Local anesthetic - Wikipedia [en.wikipedia.org]

- 4. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 5. zenodo.org [zenodo.org]

A Technical Whitepaper on the In Vitro Antioxidant and ROS-Modulating Effects of Procaine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procaine (B135) hydrochloride, a well-established local anesthetic, has been the subject of numerous studies for its potential systemic effects, including its influence on cellular oxidative stress. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions. This technical guide provides an in-depth review of the in vitro effects of procaine hydrochloride on antioxidant activity and ROS generation. It consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes key processes and pathways. The evidence suggests a dual role for this compound: it can exhibit direct antioxidant and ROS scavenging properties, yet under specific conditions, particularly at high concentrations in cancer cell lines, it can promote ROS generation, leading to apoptosis.

In Vitro Antioxidant Effects of this compound

This compound has demonstrated antioxidant capabilities across a range of in vitro models by inhibiting ROS generation and protecting against lipid peroxidation.

Inhibition of Superoxide (B77818) Radical (O₂•⁻) Generation

Early studies identified procaine's ability to inhibit the generation of superoxide radicals. In an electron carrier system (NADH-PMS-NBT), this compound inhibited O₂•⁻ generation at concentrations ranging from 0.2 to 2.0 mM.[1] However, its effect can be modest compared to other compounds or formulations. For instance, in an enzymatic system (xanthine-xanthine oxidase-INT), 10 mM this compound showed only a slight inhibitory effect (5%) on superoxide generation, whereas the procaine-based drug Gerovital H3 (GH3) achieved 62% inhibition.[1][2]

Inhibition of Lipid Peroxidation

Procaine has shown significant protective effects against lipid peroxidation in various biological membranes and systems.

-

Mitochondrial Membranes: In rat liver mitochondria, procaine inhibited lipid peroxidation in a dose-dependent manner, with a 0.5 mM concentration achieving a 42% inhibition.[1]

-

Cellular Membranes: When Jurkat cells were exposed to cumene (B47948) hydroperoxide to induce lipid peroxidation, pre-incubation with procaine reduced the formation of lipoperoxides. At a concentration of 2.5 mM, procaine prevented lipid peroxidation by 5%.[1][3]

-

LDL Oxidation: Procaine can inhibit the copper-induced oxidation of low-density lipoproteins (LDL). A 1 mM concentration of procaine significantly inhibited the formation of conjugated dienes at 20 and 60 minutes post-induction.[1][2]

-

Drug-Induced Oxidative Stress: In a model of cisplatin-induced nephrotoxicity, 2 mM procaine completely inhibited the formation of malondialdehyde (MDA), a key marker of lipid peroxidation, in rat renal cortical slices.[4]

Data Summary: Antioxidant Effects

The following table summarizes the quantitative data on the in vitro antioxidant effects of this compound.

| Effect Studied | Model System | Procaine HCl Concentration | Quantitative Outcome | Reference |

| Superoxide Inhibition | Xanthine-Xanthine Oxidase-INT | 10 mM | 5% inhibition of INT reduction | [1][2] |

| LDL Oxidation Inhibition | Cu²⁺-induced human LDL oxidation | 1 mM | Significant inhibition at 20 and 60 min | [1][2] |

| Mitochondrial Lipid Peroxidation | Rat liver mitochondria | 0.5 mM | 42% inhibition | [1] |

| Cell Membrane Lipid Peroxidation | Cumene hydroperoxide-induced in Jurkat cells | 2.5 mM | 5% inhibition | [1][3] |

| Drug-Induced Lipid Peroxidation | Cisplatin-induced in rat renal cortical slices | 2 mM | Complete inhibition of MDA formation | [4] |

In Vitro Effects on ROS Generation

Contrary to its antioxidant effects, some studies report that procaine can induce ROS generation, particularly in cancer cell lines. This pro-oxidant activity is often linked to the induction of apoptosis.

In human tongue squamous carcinoma cells (CAL27 and SCC-15), procaine treatment led to a significant increase in intracellular ROS production.[5] This effect was associated with mitochondrial damage, a reduction in mitochondrial membrane potential (ΔΨm), and the induction of apoptosis.[5] This suggests that the effect of procaine on ROS is context-dependent, potentially differing between normal and cancerous cells and varying with concentration. At high concentrations (12, 15, and 20 mM), procaine was shown to increase neurotoxicity in human neuroblastoma SH-SY5Y cells by inducing mitochondrial dysfunction and ROS overproduction.[1]

Data Summary: Pro-Oxidant Effects

| Effect Studied | Model System | Procaine HCl Concentration | Quantitative Outcome | Reference |

| Intracellular ROS Production | Human Tongue Carcinoma Cells (CAL27, SCC-15) | Not specified | Significant increase in intracellular ROS | [5] |

| ROS Overproduction | Human Neuroblastoma Cells (SH-SY5Y) | 12, 15, 20 mM | Overproduction of ROS, mitochondrial dysfunction | [1] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key assays used to evaluate the effects of this compound on oxidative stress.

Superoxide Radical Scavenging Assay (Xanthine Oxidase-NBT/INT Method)

This assay measures the ability of a compound to scavenge superoxide radicals (O₂•⁻) generated by the xanthine (B1682287)/xanthine oxidase enzymatic system. The O₂•⁻ reduces a chromogenic detector molecule like nitroblue tetrazolium (NBT) or 2-(4-iodophenyl)-3-(4-nitrophenol)-5-phenyltetrazolium chloride (INT), and the inhibition of this color change is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare solutions of xanthine, xanthine oxidase, and NBT or INT in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Reaction Mixture: In a 96-well plate or cuvette, add the buffer, xanthine solution, NBT/INT solution, and the test compound (this compound) at various concentrations.

-

Initiation: Start the reaction by adding the xanthine oxidase solution to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration.

-

Measurement: Measure the absorbance of the resulting formazan (B1609692) product at the appropriate wavelength (e.g., ~560 nm for NBT).

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

Lipid Peroxidation Assay (TBARS Method)

This method quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of this process. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex (TBA-MDA adduct) that can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Prepare the biological sample (e.g., tissue homogenate, cell lysate, mitochondria).

-

Induction of Peroxidation: Induce lipid peroxidation using an agent like Fe²⁺/ascorbate, cumene hydroperoxide, or cisplatin (B142131). Incubate with various concentrations of this compound.

-

Reaction: Add a solution of TBA and an acid (e.g., trichloroacetic acid, TCA) to the sample.

-

Heating: Heat the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 30-60 minutes) to facilitate the reaction between MDA and TBA.

-

Cooling & Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at ~532 nm.

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with a known MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

Intracellular ROS Detection (DCFH-DA Assay)

This is a widely used assay to measure overall intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6][7]

Protocol:

-

Cell Culture: Seed adherent cells in a multi-well plate and allow them to attach overnight.

-

Probe Loading: Remove the culture medium and wash the cells with a serum-free medium or PBS. Load the cells with a DCFH-DA working solution (e.g., 10-25 µM) and incubate in the dark (e.g., 37°C for 30-60 minutes).[8]

-

Washing: Wash the cells twice with serum-free medium or PBS to remove excess probe.

-

Treatment: Add the medium containing various concentrations of this compound (and a positive control, e.g., H₂O₂) to the cells.

-

Incubation: Incubate for the desired treatment period.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for DCF are typically ~485 nm and ~530 nm, respectively.[6][7]

Signaling Pathways Modulated by this compound

In the context of cancer biology, the pro-oxidant effects of procaine have been linked to the modulation of key cell survival and proliferation pathways. In human tongue squamous carcinoma cells, procaine was found to inhibit the PI3K/AKT and ERK signaling pathways.[5] The inhibition of these pro-survival pathways can lead to mitochondrial dysfunction, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift disrupts the mitochondrial membrane potential, leading to an increase in intracellular ROS, which further drives the cell towards apoptosis.[5]

Conclusion

The in vitro evidence paints a complex picture of this compound's interaction with cellular redox systems. In multiple non-cancer models, it acts as a direct antioxidant, capable of scavenging superoxide radicals and significantly inhibiting lipid peroxidation in membranes and lipoproteins.[1] Conversely, in certain cancer cell lines and at higher concentrations, procaine can act as a pro-oxidant, inducing ROS generation by inhibiting critical survival signaling pathways, which culminates in apoptosis.[1][5] This dual functionality underscores the importance of the experimental context—including cell type, concentration, and the specific oxidative challenge—when evaluating the bioactivity of this compound. For drug development professionals, these findings suggest that procaine and its derivatives could be explored both as cytoprotective agents in conditions of oxidative stress and as potential adjuvants in cancer therapy, where ROS induction is a desirable outcome. Further research is warranted to delineate the precise molecular mechanisms that govern this bivalent activity.

References

- 1. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protection effects of procaine on oxidative stress and toxicities of renal cortical slices from rats caused by cisplatin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Anti-inflammatory Properties of Procaine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Procaine (B135) hydrochloride, a well-established local anesthetic, has demonstrated a range of biological activities extending beyond its neural blockade effects.[1] This technical guide provides a comprehensive overview of the existing scientific evidence supporting the anti-inflammatory properties of procaine hydrochloride. It delves into the molecular mechanisms of action, summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a synthetic amino ester local anesthetic, has been utilized in clinical practice for over a century.[2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, leading to the inhibition of nerve impulse transmission.[2][3] However, emerging evidence suggests that procaine possesses multifaceted pharmacological effects, including notable anti-inflammatory activities.[4][5][6] These properties are attributed to its ability to modulate various cellular and molecular pathways involved in the inflammatory cascade. This guide aims to consolidate and present the current understanding of this compound's anti-inflammatory potential in a structured and detailed manner.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through several interconnected mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: Studies have shown that procaine can reduce the production of key pro-inflammatory cytokines. For instance, research indicates that procaine treatment can lead to a decrease in the mRNA synthesis of various cytokines, which are often elevated during severe viral infections and contribute to inflammation.[7] This suggests a direct modulatory effect on the signaling pathways that control cytokine gene expression.

-

Modulation of Inflammatory Signaling Pathways:

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] While direct inhibition of NF-κB by procaine is an area of ongoing research, its ability to reduce pro-inflammatory cytokine production suggests a potential downstream effect on this pathway.

-

STAT3/CCL5 Axis: Procaine has been shown to inhibit the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway.[4][9] Specifically, it can block the STAT3/CCL5 axis, which in turn affects the PI3K/Akt signaling pathway, known to be involved in inflammatory pain.[9] This inhibition can also suppress the M1 polarization of microglia, a pro-inflammatory phenotype.[9]

-

-

Reduction of Reactive Oxygen Species (ROS): Oxidative stress, characterized by an overproduction of ROS, is intricately linked to inflammation. Procaine has demonstrated antioxidant properties by scavenging ROS and inhibiting lipid peroxidation.[4][10] It has been shown to preserve endothelium-dependent vasorelaxation against ROS attack, potentially by scavenging hydrogen peroxide.[10][11]

-

Mast Cell Stabilization: While some local anesthetics can trigger mast cell degranulation, leading to the release of histamine (B1213489) and other inflammatory mediators, the effect of procaine on mast cells is complex and may be context-dependent.[12][13] Some evidence suggests that certain local anesthetics can stabilize mast cell membranes, thereby preventing the release of pro-inflammatory substances.[6] However, other reports indicate that procaine was ineffective in preventing histamine release from isolated rat mast cells.[12]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: Inhibition of Reactive Oxygen Species (ROS) and Lipid Peroxidation

| Parameter | Experimental Model | Procaine Concentration | Observed Effect | Reference |

| O₂⁻ Release | Lipopolysaccharide (LPS)-primed neutrophils | 4.0 mM | 50% inhibition | [4] |

| O₂⁻ Generation | In vitro electron carrier system | 10 mM | Slight (5%) inhibitory effect | [4] |

| Lipid Peroxidation | Isolated mitochondria fraction | 0.5 mM | 42% inhibition | [4] |

| Lipid Peroxidation | Isolated mitochondria fraction | 10 mM | >80% inhibition | [4] |

| Endothelium-dependent Relaxation | Rabbit aortic rings exposed to ROS | 10⁻⁵ M to 3 × 10⁻³ M | Dose-dependent preservation | [10][11] |

Table 2: Effects on Inflammatory Cells and Mediators

| Cell Type/Mediator | Experimental Model | Procaine Treatment | Key Findings | Reference |

| Microglia (HAPI cells) | In vitro (LPS-induced inflammation) | Not specified | Inhibited M1 polarization | [9] |

| Cytokines | SARS-CoV-2 and influenza A infected cells | Millimolar concentrations | Decreased mRNA synthesis of many cytokines | [7] |

| JAK2 and STAT3 | Rat model of neuropathic pain | Not specified | Inhibited mRNA and protein expression | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Assessment of ROS Scavenging

-

Objective: To determine the inhibitory effect of procaine on superoxide (B77818) radical (O₂⁻) generation.

-

Methodology:

-

An in vitro electron carrier system is used to generate O₂⁻. This system typically comprises reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), phenazine (B1670421) methosulfate (PMS), and nitroblue tetrazolium (NBT).

-

Increasing concentrations of this compound (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, and 2.0 mM) are added to the system.

-

The reduction of NBT to formazan (B1609692) by O₂⁻ is measured spectrophotometrically.

-

The inhibitory effect of procaine is calculated by comparing the absorbance values in the presence and absence of the compound.

-

A known antioxidant enzyme, such as Cu/Zn-superoxide dismutase (SOD), is used as a positive control.[4]

-

-

Data Analysis: The percentage of inhibition of O₂⁻ generation is calculated for each procaine concentration.

Assessment of Anti-inflammatory Effects in a Cell-Based Assay

-

Objective: To investigate the effect of procaine on pro-inflammatory responses in microglial cells.

-

Cell Line: HAPI (immortalized rat microglial) cells.

-

Methodology:

-

HAPI cells are cultured under standard conditions.

-

Inflammation is induced by exposing the cells to lipopolysaccharide (LPS).

-

Cells are treated with varying concentrations of procaine.

-

The expression of pro-inflammatory markers, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is assessed using techniques like Western blotting or quantitative real-time PCR (qRT-PCR).

-

The polarization state of microglia (M1 vs. M2) can be determined by analyzing the expression of specific surface markers (e.g., CD86 for M1, CD206 for M2) using flow cytometry.[9]

-

The levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA.

-

-

Data Analysis: Statistical analysis is performed to compare the expression of inflammatory markers and cytokine levels between untreated, LPS-treated, and procaine-treated groups.

Ex Vivo Assessment of Endothelial Function

-

Objective: To evaluate the protective effect of procaine against ROS-induced endothelial dysfunction.

-

Experimental Model: Aortic rings isolated from rabbits.

-

Methodology:

-

Aortic rings are suspended in an organ bath containing Krebs-Henseleit (K-H) solution, bubbled with 95% O₂ and 5% CO₂ at 37.5°C.

-

The rings are pre-contracted with phenylephrine (B352888) (PE).

-

Endothelium-dependent relaxation is induced by cumulative administration of acetylcholine (B1216132) (ACh).

-

ROS are generated by electrolysis of the K-H solution to induce endothelial damage.

-

The aortic rings are pretreated with different concentrations of procaine (10⁻⁵ M to 3 × 10⁻³ M) before ROS exposure.

-

The changes in ACh-induced relaxation are measured and compared before and after ROS exposure in the presence and absence of procaine.[10][11]

-

-

Data Analysis: The percentage of vasorelaxation is calculated, and the dose-dependent protective effect of procaine is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Signaling Pathway: Procaine Inhibition of the STAT3/CCL5 Axis

Caption: Procaine inhibits the JAK2/STAT3 signaling pathway, reducing CCL5 expression and subsequent PI3K/Akt activation.

Experimental Workflow: In Vitro Anti-inflammatory Assessment

Caption: A typical workflow for evaluating the anti-inflammatory effects of this compound in vitro.

Discussion and Future Directions

The evidence presented in this guide strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to modulate key inflammatory pathways, reduce oxidative stress, and decrease pro-inflammatory cytokine production highlights its potential for therapeutic applications beyond local anesthesia. The inhibition of the STAT3/CCL5 axis is a particularly promising mechanism that warrants further investigation, especially in the context of neuroinflammation and chronic pain.[9]